molecular formula C24H32Br2N2Ni B6321535 2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide CAS No. 181710-06-5

2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide

Cat. No.: B6321535
CAS No.: 181710-06-5
M. Wt: 567.0 g/mol
InChI Key: LMQCIEZVGBLECK-UHFFFAOYSA-L
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Description

2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide is a complex organic compound with the molecular formula C24H32Br2N2Ni and a molecular weight of 567.0 g/mol. This compound is known for its unique physical and chemical properties, making it valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide typically involves the reaction of nickel(II) bromide with 2,3-bis[(N-2-isopropyl-6-methylphenyl)imino]butane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.

    Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0) species.

    Substitution: The dibromide ligands can be substituted with other ligands, such as phosphines or amines, to form new complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of ligands such as triphenylphosphine or ethylenediamine .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction can produce nickel(I) or nickel(0) species. Substitution reactions result in new nickel complexes with different ligands .

Scientific Research Applications

2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide has several scientific research applications, including:

    Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Material Science: It is employed in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.

    Medicinal Chemistry:

    Biological Studies: Researchers investigate its interactions with biological molecules and its potential as a bioinorganic model compound.

Mechanism of Action

The mechanism of action of 2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide involves its ability to coordinate with various substrates through its nickel center. The nickel atom can undergo redox reactions, facilitating electron transfer processes. The compound’s imino ligands also play a crucial role in stabilizing the nickel center and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide is unique due to its specific ligand environment, which provides steric hindrance and electronic effects that enhance its catalytic activity and stability.

Properties

IUPAC Name

2-N,3-N-bis(2-methyl-6-propan-2-ylphenyl)butane-2,3-diimine;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2.2BrH.Ni/c1-15(2)21-13-9-11-17(5)23(21)25-19(7)20(8)26-24-18(6)12-10-14-22(24)16(3)4;;;/h9-16H,1-8H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQCIEZVGBLECK-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)N=C(C)C(=NC2=C(C=CC=C2C(C)C)C)C.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32Br2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333868
Record name 2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181710-06-5
Record name 2,3-Bis[(N-2-isopropyl-6-methylphenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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